molecular formula C13H20ClN5O2 B8378548 9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine

9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine

Cat. No. B8378548
M. Wt: 313.78 g/mol
InChI Key: BLPXDZOULQNJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346806B2

Procedure details

2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate (4.7 g, 13.38 mmol) and potassium carbonate (4.62 g, 33.4 mmol) in dry DMF (50 ml) were stirred and heated at 50° C., under nitrogen, for 75 mins. The mixture was allowed to cool to room temperature and then cooled to 0° C. and 1-bromo-3-chloropropane (2.106 g, 13.38 mmol) was added. The mixture was stirred at 0 to 10° C. for approximately 5 hours then allowed to warm to room temperature and stirred for approximately a further 40 hours when LCMS indicated approximately 70% of the desired product. The mixture was allowed to settle and the supernatant was pipetted off and the solvent evaporated on a rotary evaporator using a high vacuum pump at about 23° C. Chloroform and water was added to the combined residues which were stirred and the phases separated using a hydrophobic frit. The aqueous layer was re-extracted with further portions of chloroform and the combined chloroform extracts were evaporated under high vacuum at 23° C. to give a yellow solid (2.798 g). This crude material was combined with similar material obtained from two similar preparations (0.56 g and 0.995 g) and purified by flash column chromatography on silica using 2:1 ethyl acetate/chloroform as eluant to give the title compound as an off-white solid. (3.011 g).
Name
2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.106 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:12][C:13]1[N:21]=[C:20]2[C:16]([N:17]=[C:18]([O:22][CH3:23])[NH:19]2)=[C:15]([NH2:24])[N:14]=1)[CH2:9][CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].Br[CH2:32][CH2:33][CH2:34][Cl:35]>CN(C=O)C>[CH2:8]([O:12][C:13]1[N:21]=[C:20]2[C:16]([N:17]=[C:18]([O:22][CH3:23])[N:19]2[CH2:32][CH2:33][CH2:34][Cl:35])=[C:15]([NH2:24])[N:14]=1)[CH2:9][CH2:10][CH3:11] |f:0.1,2.3.4|

Inputs

Step One
Name
2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate
Quantity
4.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(CCC)OC1=NC(=C2N=C(NC2=N1)OC)N
Name
Quantity
4.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.106 g
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0 to 10° C. for approximately 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for approximately a further 40 hours when LCMS
Duration
40 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)OC1=NC(=C2N=C(N(C2=N1)CCCCl)OC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.